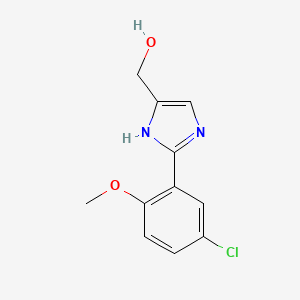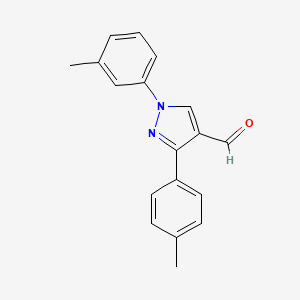
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with nitrophenyl, bromophenyl, and chloro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The introduction of the nitrophenyl, bromophenyl, and chloro groups can be achieved through electrophilic aromatic substitution reactions. For example, nitration of the phenyl ring can be done using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl bromide in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with cellular targets such as enzymes and DNA. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-chloroquinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-6-chloroquinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-6-chloroquinoline-4-carboxylate
Uniqueness
The presence of the bromophenyl group in 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate provides unique reactivity compared to its analogs. The bromine atom can participate in various substitution reactions, allowing for further functionalization and derivatization, which is not as easily achievable with other halogens or substituents.
属性
CAS 编号 |
355420-49-4 |
|---|---|
分子式 |
C24H14BrClN2O5 |
分子量 |
525.7 g/mol |
IUPAC 名称 |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C24H14BrClN2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2 |
InChI 键 |
RGKYUFMHCJOIDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine](/img/structure/B12048599.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048608.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048629.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)


![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)

![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12048672.png)
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048676.png)
